4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one
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Description
4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H26N6O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.21172409 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 . By inhibiting these kinases, it disrupts the normal progression of the cell cycle and energy metabolism pathways, leading to the induction of apoptosis in tumor cells .
Biochemical Pathways
The compound affects the cell cycle and energy metabolism pathways. The cell cycle is typically divided into four phases, G1, S, G2, and M, and the order and timing of each phase are critical for accurate transmission of genetic information . The compound’s inhibition of CDK4 disrupts the G1-S phase transition, leading to cell cycle arrest . On the other hand, inhibition of ARK5 affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Result of Action
The compound’s action results in the induction of apoptosis in tumor cells at a concentration of approximately 30-100 nM . This is achieved through the disruption of the cell cycle and energy metabolism pathways, leading to cell cycle arrest and energy imbalance .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the commercial development of palbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell cycle regulation.
Cellular Effects
Given its role as an intermediate in the synthesis of palbociclib , it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an intermediate in the synthesis of palbociclib , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-(1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}azetidin-3-yl)piperazin-2-one in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
8-cyclopentyl-5-methyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-8-18(28)26(14-4-2-3-5-14)19-16(13)9-22-20(23-19)25-10-15(11-25)24-7-6-21-17(27)12-24/h8-9,14-15H,2-7,10-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBJWYLNMMELGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)N4CCNC(=O)C4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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